2-(Dimethylamino)-6-fluorobenzaldehyde

Description

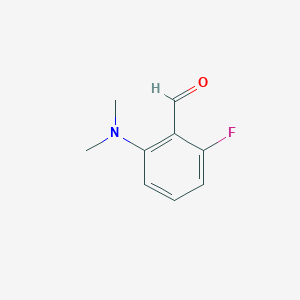

2-(Dimethylamino)-6-fluorobenzaldehyde is a fluorinated aromatic aldehyde featuring a dimethylamino (-N(CH₃)₂) group at the 2-position and a fluorine atom at the 6-position of the benzaldehyde ring. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, polymers, and photoinitiator systems, where its electron-donating dimethylamino group and electron-withdrawing fluorine atom influence reactivity and stability.

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

2-(dimethylamino)-6-fluorobenzaldehyde |

InChI |

InChI=1S/C9H10FNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 |

InChI Key |

DDJILIYEOWTENT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-fluorobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-(Dimethylamino)benzaldehyde with a fluorinating agent. For instance, the fluorination can be carried out using Selectfluor, a widely used electrophilic fluorinating reagent, under mild conditions. The reaction typically proceeds at room temperature in an organic solvent such as acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The starting materials, 2-(Dimethylamino)benzaldehyde and the fluorinating agent, are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(Dimethylamino)-6-fluorobenzoic acid.

Reduction: 2-(Dimethylamino)-6-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-6-fluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a fluorescent probe for studying biological systems due to its unique photophysical properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: It is used in the production of advanced materials, including polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to changes in the structure and function of the target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Dimethylamino)-6-fluorobenzaldehyde with three structurally related benzaldehyde derivatives: 2-chloro-6-fluorobenzaldehyde, 2-(difluoromethoxy)-6-fluorobenzaldehyde, and ethyl 4-(dimethylamino) benzoate (a non-aldehyde analog). Key differences in substituents, molecular properties, and reactivity are highlighted.

Substituent Effects on Reactivity and Stability

- This compound: The dimethylamino group is a strong electron donor (+R effect), activating the aromatic ring toward electrophilic substitution. The fluorine atom at the 6-position exerts an electron-withdrawing (-I effect), creating a polarized electronic environment. This combination may enhance nucleophilic attack at the aldehyde group .

2-Chloro-6-fluorobenzaldehyde (C₇H₄ClFO):

Chlorine (at the 2-position) is a weaker electron-withdrawing group compared to fluorine, leading to less polarization. This compound is less reactive in nucleophilic additions but more stable under acidic conditions due to reduced electron density .2-(Difluoromethoxy)-6-fluorobenzaldehyde (C₈H₅F₃O₂):

The difluoromethoxy (-OCF₂H) group is strongly electron-withdrawing, further deactivating the ring. This reduces electrophilic substitution reactivity but may improve thermal stability .- Evidence indicates that dimethylamino-substituted esters exhibit high reactivity in photoinitiation systems, with superior degree of conversion in resins compared to methacrylate analogs .

Molecular and Physical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| This compound* | C₉H₁₀FNO | 167.18 (est.) | -N(CH₃)₂ (2), -F (6) |

| 2-Chloro-6-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | -Cl (2), -F (6) |

| 2-(Difluoromethoxy)-6-fluorobenzaldehyde | C₈H₅F₃O₂ | 190.12 | -OCF₂H (2), -F (6) |

| Ethyl 4-(dimethylamino) benzoate | C₁₁H₁₅NO₂ | 193.24 | -N(CH₃)₂ (4), -COOEt |

*Estimated based on structural analogs due to lack of direct data.

Reactivity in Polymerization and Photoinitiation

- Resin Systems: Ethyl 4-(dimethylamino) benzoate demonstrates a higher degree of conversion in resin cements compared to 2-(dimethylamino) ethyl methacrylate, attributed to the para-substituted dimethylamino group’s superior electron-donating capacity . This suggests that substitution position (ortho vs. para) significantly impacts reactivity.

- Role of Co-initiators: Diphenyliodonium hexafluorophosphate (DPI) enhances the degree of conversion in resins containing ortho-substituted dimethylamino groups (e.g., methacrylate derivatives), but ethyl 4-(dimethylamino) benzoate remains less influenced by DPI due to its inherent reactivity .

Thermal and Chemical Stability

- Chloro and difluoromethoxy substituents improve thermal stability but reduce solubility in polar solvents.

- Dimethylamino groups increase solubility in organic solvents but may compromise oxidative stability due to the amine’s susceptibility to degradation.

Biological Activity

2-(Dimethylamino)-6-fluorobenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antifungal, and potential anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dimethylamino group and a fluorine atom on a benzaldehyde backbone. The chemical structure can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

2. Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several fungal pathogens. A study reported that it effectively inhibited the growth of Candida albicans, a common opportunistic pathogen.

| Fungal Strain | MIC |

|---|---|

| Candida albicans | 64 µg/mL |

The antifungal mechanism may involve interference with fungal cell wall synthesis or function .

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death.

A notable case study involved the treatment of human breast cancer MCF-7 cells with the compound, resulting in a significant reduction in cell viability (IC50 = 25 µM) after 48 hours of exposure. This suggests potential for further development as an anticancer therapeutic agent .

The biological activity of this compound is likely linked to its ability to interact with specific biological targets within cells. Molecular docking studies have suggested that it may bind to various receptors involved in cell signaling pathways, influencing processes such as apoptosis and cellular proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.